7-Fluoroquinolin-3-amine
Overview
Description
“7-Fluoroquinolin-3-amine” is a synthetic compound with the molecular formula C9H7FN2 . It is a derivative of quinoline, a class of compounds that have been extensively studied for their diverse biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives, including “7-Fluoroquinolin-3-amine”, has been a subject of numerous studies . A wide range of synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . More recent methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Molecular Structure Analysis
The molecular structure of “7-Fluoroquinolin-3-amine” includes a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . The compound also contains a fluorine atom and an amine group .
Physical And Chemical Properties Analysis
“7-Fluoroquinolin-3-amine” is a solid compound . It has a molecular weight of 162.17 g/mol . The compound is expected to have high GI absorption and is BBB permeant .
Scientific Research Applications
General Use of 7-Fluoroquinolin-3-amine
7-Fluoroquinolin-3-amine is a chemical compound with the molecular formula C9H7FN2 . It is typically stored in a dark, dry place at a temperature between 2-8°C . It is commonly used in various research areas such as signaling pathways, proteases apoptosis, chromatin/epigenetics, metabolism, MAPK signaling, tyrosine kinase, and DNA damage/DNA repair .
Application in Antibacterial Research
- Specific Scientific Field : Antibacterial Research
- Summary of the Application : Fluoroquinolones, a family of antibacterials that includes 7-Fluoroquinolin-3-amine, have shown to exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics, including the third generation of cephalosporins and other chemotherapeutic antibacterials .
- Methods of Application or Experimental Procedures : Fluoroquinolones inhibit bacterial DNA-gyrase, which affects bacteria reproduction . The structural modification of the quinolone skeleton by incorporating fluorine atoms at C-6 and other positions of the benzene ring resulted in a remarkable improvement of antimicrobial properties .
- Results or Outcomes : The specific mechanism of action of fluoroquinolones allows them to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .
Application in Synthesis of New Compounds
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 7-Fluoroquinolin-3-amine can be used as a starting material in the synthesis of new compounds . The method can be improved by use of the dimethylamino analogue of intermediate 7, which can be derived from the reaction of ethyl 3-dimethyl aminoacrylate with the corresponding fluorine-containing benzoyl chlorides followed by the displacement of the dimethylamino group with a suitable amine .
- Methods of Application or Experimental Procedures : The specific synthetic procedures would be detailed in the specific research papers .
- Results or Outcomes : The synthesized new compounds could have various applications depending on their structures .
Application in Antimicrobial Research
- Specific Scientific Field : Antimicrobial Research
- Summary of the Application : Most quinoline derivatives, including 7-Fluoroquinolin-3-amine, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Methods of Application or Experimental Procedures : Quinolines inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
- Results or Outcomes : Quinolines are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Application in Formation of Complexes with Metals
- Specific Scientific Field : Inorganic Chemistry
- Summary of the Application : Fluoroquinolones, including 7-Fluoroquinolin-3-amine, can form complexes with metals . These complexes have various applications, including in the field of medicinal chemistry .
- Methods of Application or Experimental Procedures : The specific procedures for forming these complexes would be detailed in the specific research papers .
- Results or Outcomes : The formation of complexes of fluoroquinolones with metals can result in compounds with unique properties, which can be used in various applications .
Application in Synthesis of New Quinoline Derivatives
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 7-Fluoroquinolin-3-amine can be used as a starting material in the synthesis of new quinoline derivatives . These new derivatives can have various biological activities, including antimicrobial, antiviral, and anticancer effects .
- Methods of Application or Experimental Procedures : The specific synthetic procedures would be detailed in the specific research papers .
- Results or Outcomes : The synthesized new quinoline derivatives could have various applications depending on their structures and biological activities .
Safety And Hazards
Future Directions
The future directions for “7-Fluoroquinolin-3-amine” and related compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .
properties
IUPAC Name |
7-fluoroquinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSBZKXHUMMXCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435579 | |
Record name | 7-fluoroquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroquinolin-3-amine | |
CAS RN |
225366-89-2 | |
Record name | 7-fluoroquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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